molecular formula C40H52N4O10 B15045359 1-({3,13,14-Tris[(2-oxo-1-pyrrolidinyl)methyl]-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-yl}methyl)-2-pyrrolidinone

1-({3,13,14-Tris[(2-oxo-1-pyrrolidinyl)methyl]-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-yl}methyl)-2-pyrrolidinone

Cat. No.: B15045359
M. Wt: 748.9 g/mol
InChI Key: IBUCDZMFMLYCTK-UHFFFAOYSA-N
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Description

1-({3,13,14-Tris[(2-oxo-1-pyrrolidinyl)methyl]-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-yl}methyl)-2-pyrrolidinone is a complex organic compound featuring multiple pyrrolidinone and dibenzo crown ether moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({3,13,14-Tris[(2-oxo-1-pyrrolidinyl)methyl]-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-yl}methyl)-2-pyrrolidinone involves multiple steps. The key steps include the formation of the dibenzo crown ether core and subsequent functionalization with pyrrolidinone groups. Typical reaction conditions involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-({3,13,14-Tris[(2-oxo-1-pyrrolidinyl)methyl]-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-yl}methyl)-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: The pyrrolidinone groups can be oxidized to form corresponding N-oxides.

    Reduction: The compound can be reduced to modify the oxidation state of the nitrogen atoms.

    Substitution: The aromatic rings in the dibenzo crown ether core can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidinone groups would yield N-oxides, while substitution reactions on the aromatic rings could introduce various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-({3,13,14-Tris[(2-oxo-1-pyrrolidinyl)methyl]-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-yl}methyl)-2-pyrrolidinone is not well-understood. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The compound’s multiple functional groups and structural complexity suggest that it could interact with various biological pathways .

Properties

Molecular Formula

C40H52N4O10

Molecular Weight

748.9 g/mol

IUPAC Name

1-[[12,24,25-tris[(2-oxopyrrolidin-1-yl)methyl]-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaen-11-yl]methyl]pyrrolidin-2-one

InChI

InChI=1S/C40H52N4O10/c45-37-5-1-9-41(37)25-29-21-33-34(22-30(29)26-42-10-2-6-38(42)46)52-18-14-50-16-20-54-36-24-32(28-44-12-4-8-40(44)48)31(27-43-11-3-7-39(43)47)23-35(36)53-19-15-49-13-17-51-33/h21-24H,1-20,25-28H2

InChI Key

IBUCDZMFMLYCTK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CC2=CC3=C(C=C2CN4CCCC4=O)OCCOCCOC5=C(C=C(C(=C5)CN6CCCC6=O)CN7CCCC7=O)OCCOCCO3

Origin of Product

United States

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